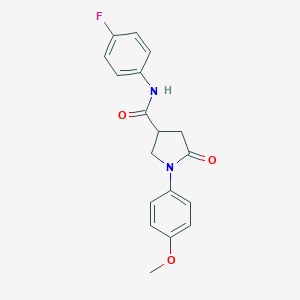
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as FMeO-PPP, is a potent and selective dopamine D3 receptor antagonist. It belongs to the class of pyrrolidine-carboxamide derivatives and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. It has been shown to selectively block the dopamine D3 receptor, which is implicated in the regulation of reward, motivation, and cognition. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to modulate the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which are involved in the pathophysiology of these disorders.
作用機序
The mechanism of action of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the selective blockade of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reduces the release of dopamine in these pathways, which in turn decreases the rewarding effects of drugs of abuse, reduces impulsivity, and improves cognitive function. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also modulates the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to reduce the locomotor activity of rodents, decrease the self-administration of drugs of abuse, and improve cognitive function in various behavioral tests. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which allows for the investigation of the specific role of this receptor in various neurological and psychiatric disorders. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has a high affinity for the dopamine D3 receptor, which allows for the use of lower doses and reduces the potential for off-target effects. However, N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its duration of action and require frequent dosing. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has poor solubility in water, which may limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for the research of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. Another direction is to explore its mechanism of action in more detail, particularly its modulation of other neurotransmitter systems such as serotonin, glutamate, and GABA. Additionally, the development of novel derivatives of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective and selective dopamine D3 receptor antagonists for the treatment of these disorders.
合成法
The synthesis of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a white solid with a high purity and yield.
特性
製品名 |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C18H17FN2O3 |
分子量 |
328.3 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-8-6-15(7-9-16)21-11-12(10-17(21)22)18(23)20-14-4-2-13(19)3-5-14/h2-9,12H,10-11H2,1H3,(H,20,23) |
InChIキー |
UNQDCXIOWJAGSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F |
正規SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)

![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)

![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)